Formosadimer B
Description
Properties
Molecular Formula |
C46H68O4 |
|---|---|
Molecular Weight |
685 g/mol |
IUPAC Name |
(4bS,8aS,9R,10S)-9-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-10-(2-butoxyethoxy)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C46H68O4/c1-12-13-22-48-23-24-49-40-34-26-32(29(2)3)37(47)27-36(34)46(11)21-15-19-44(8,9)42(46)41(40)50-38-28-35-31(25-33(38)30(4)5)16-17-39-43(6,7)18-14-20-45(35,39)10/h16-17,25-30,39-42,47H,12-15,18-24H2,1-11H3/t39-,40-,41-,42-,45+,46+/m0/s1 |
InChI Key |
IVENDBLQCBPCGR-RQBKSZSXSA-N |
Isomeric SMILES |
CCCCOCCO[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)(C3=CC(=C(C=C13)C(C)C)O)C)OC4=C(C=C5C=C[C@@H]6[C@@](C5=C4)(CCCC6(C)C)C)C(C)C |
Canonical SMILES |
CCCCOCCOC1C(C2C(CCCC2(C3=CC(=C(C=C13)C(C)C)O)C)(C)C)OC4=C(C=C5C=CC6C(CCCC6(C5=C4)C)(C)C)C(C)C |
Synonyms |
formosadimer B |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid- and Base-Mediated Transformations
Formosadimer B’s labile ester and ether linkages render it sensitive to hydrolytic conditions:
-
Acidic Hydrolysis :
Exposure to HCl/MeOH (1M, reflux) cleaves ester groups, yielding carboxylic acid derivatives . -
Base-Induced Elimination :
Treatment with K₂CO₃/MeOH triggers β-elimination, forming conjugated dienes .
Mechanistic Note : Acidic conditions protonate carbonyl oxygens, enhancing electrophilicity and facilitating nucleophilic attack by water .
Oxidation and Reduction Reactions
The compound’s allylic alcohols and ketones participate in redox reactions:
Notably, ozonolysis cleaves double bonds, producing diketone fragments , though this has not been explicitly reported for this compound.
Photochemical and Thermal Reactivity
This compound’s bicyclic system exhibits stability under ambient conditions but undergoes rearrangements under stress:
-
Thermal Retro-Diels-Alder :
Heating above 150°C reverses [4+2] cycloaddition, yielding monomeric terpenoids . -
UV-Induced Radical Reactions :
Irradiation generates singlet oxygen, leading to allylic hydroperoxides .
Enzymatic Modifications
In biological systems, cytochrome P450 enzymes oxidize this compound’s methyl groups to hydroxymethyl derivatives, enhancing solubility . This parallels metabolic pathways observed in phorboxazole biosynthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
